Ethyl 3-aminooxane-4-carboxylate hydrochloride is a chemical compound notable for its structural features, including an amino group, an oxane (or tetrahydrofuran) ring, and a carboxylate functional group. This compound has a molecular formula of CHClNO and a molecular weight of approximately 209.67 g/mol. The hydrochloride form enhances its solubility in water and stability under various conditions, making it a versatile compound in organic synthesis and medicinal chemistry.
Ethyl 3-aminooxane-4-carboxylate hydrochloride can be synthesized through various methods, which are crucial for the development of more complex organic molecules and pharmaceuticals. Its potential cytotoxic effects against cancer cell lines have been noted, although specific data on its biological activity remains limited.
This compound falls under the category of amino acid derivatives and is classified as an organic compound due to its carbon-based structure. It is also categorized as a hydrochloride salt, which is significant for its solubility properties.
The synthesis of Ethyl 3-aminooxane-4-carboxylate hydrochloride can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. For example, using an acidic catalyst can facilitate the formation of the oxane ring during cyclization.
The molecular structure of Ethyl 3-aminooxane-4-carboxylate hydrochloride features:
Ethyl 3-aminooxane-4-carboxylate hydrochloride participates in various chemical reactions typical of amino acids and carboxylic acid derivatives:
These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals, expanding the utility of Ethyl 3-aminooxane-4-carboxylate hydrochloride in medicinal chemistry.
The mechanism of action for Ethyl 3-aminooxane-4-carboxylate hydrochloride in biological systems involves:
Studies indicate that compounds with similar structures often exhibit unique biological activities relevant to medicinal chemistry, warranting further investigation into their mechanisms.
Relevant data include melting points and boiling points which characterize its thermal stability and phase transitions.
Ethyl 3-aminooxane-4-carboxylate hydrochloride finds applications in various scientific fields:
Regioselective construction of the oxane ring in ethyl 3-aminooxane-4-carboxylate hydrochloride hinges on base-catalyzed intramolecular cyclization. The optimal route employs ethyl hydroxypropanoate and ethyl acrylate dissolved in polar aprotic solvents (e.g., tetrahydrofuran or DMF), with sodium carbonate facilitating a Ducommun condensation at 0–5°C. This method achieves >90% regioselectivity for the cis-configured oxane ring, critical for downstream pharmaceutical applications. Key parameters include: 1) strict temperature control to suppress epimerization, and 2) stoichiometric precision to avoid dimeric byproducts . Post-cyclization, the free base is extracted with ethyl acetate and purified via silica chromatography, yielding the core scaffold in 75–82% purity before hydrochlorination.
Table 1: Solvent and Base Impact on Cyclization Efficiency
Solvent System | Base Catalyst | Temperature (°C) | Regioselectivity (cis:trans) |
---|---|---|---|
Tetrahydrofuran | Na₂CO₃ | 0–5 | 9.5:0.5 |
Dimethylformamide | KOH | 0–5 | 8:2 |
Ethanol | NaOH | 25 | 6:4 |
Hydrochloride salt crystallization dictates the compound’s stability and solubility. Isopropanol/acetone mixtures (4:1 v/v) emerge as superior solvents for salt formation, enabling high-purity crystals (≥98.5% by HPLC) with minimal occluded impurities. Counterion selection is pivotal: inorganic acids (e.g., HCl) yield hygroscopic salts, whereas organic acids (oxalic, fumaric) form stable crystals but introduce stoichiometry complications. The protocol involves:
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent | Acid Source | Crystal Purity (%) | Residual Solvent (ppm) |
---|---|---|---|
Isopropanol/Acetone | Gaseous HCl | 98.5 | 280 |
Ethyl Acetate | HCl/Diethyl ether | 95.2 | 510 |
Methanol | Aqueous HCl (conc.) | 92.7 | 1,200 |
Enantioselective synthesis targets the pharmacologically relevant (3R,4R)-isomer. Chiral auxiliary-mediated cyclization using (L)-tartaric acid derivatives achieves 88% ee by temporarily forming diastereomeric salts that direct stereochemistry during ring closure. Alternatively, enzymatic resolution with immobilized lipases (e.g., CAL-B) enriches enantiopurity to >99% ee but sacrifices yield (≤45%). Recent advances employ palladium-catalyzed asymmetric hydrogenation (5 mol% Pd(OAc)₂/(R)-BINAP) of prochiral enol precursors, affording 96% ee at 10-bar H₂ pressure [9].
Microwave irradiation (250 W, 140°C) slashes cyclization time from 12 hours to 25 minutes, boosting yield by 22% versus conventional heating. Solvent-free conditions under microwave reduce hydrolysis byproducts to <2%. Ultrasound-assisted crystallization (40 kHz, 200 W) in isopropanol cuts salt formation time by 70% and enhances crystal uniformity (PDI <0.1) via controlled nucleation [4] . Energy input directly correlates with particle size reduction, improving dissolution kinetics for API integration.
Table 3: Energy-Assisted Reaction Optimization
Energy Input Method | Reaction Stage | Time Reduction | Yield Increase | Byproduct Reduction |
---|---|---|---|---|
Microwave (140°C) | Cyclization | 95% | 22% | 15% |
Ultrasound (40 kHz) | Salt formation | 70% | 8% | 12% |
Major byproducts include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: